2-(Pyridin-2-yloxy)ethanol
Overview
Description
2-(Pyridin-2-yloxy)ethanol is an organic compound that features a pyridine ring attached to an ethoxy group
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-2-yloxy)ethanol is carboxylic acids, specifically methacrylic acid (MAA). It acts as a protecting group for these acids, which can be selectively removed after polymerization .
Mode of Action
This compound interacts with its targets by forming a protective layer around the carboxylic acids. This protective layer can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C . It is stable under acidic conditions and resists catalytic hydrogenolysis .
Biochemical Pathways
The compound affects the polymerization pathway of methacrylic acid. After the polymerization process, the this compound protective group can be readily cleaved by chemical or thermal treatment, yielding poly(methacrylic acid) segments .
Pharmacokinetics
Its stability under acidic conditions and resistance to catalytic hydrogenolysis suggest that it may have good stability and resistance to metabolic breakdown .
Result of Action
The result of this compound’s action is the formation of poly(methacrylic acid) segments after the removal of the protective group. This process allows for controlled polymerization of methacrylic acid .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. It is stable under acidic conditions and can be removed under alkaline conditions or at temperatures at or above 110 °C .
Biochemical Analysis
Biochemical Properties
2-(Pyridin-2-yloxy)ethanol plays a significant role in biochemical reactions, particularly as a protecting group for carboxylic acids. It can be selectively removed under specific conditions, making it useful in synthetic chemistry . This compound interacts with enzymes and proteins involved in these reactions, such as those catalyzing the cleavage of protecting groups. The nature of these interactions often involves the formation of stable intermediates that can be subsequently removed under alkaline or thermal conditions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. It is known to influence cell function by acting as a protecting group in synthetic pathways, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in protecting carboxylic acids can impact the synthesis of proteins and other biomolecules, thereby influencing cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a protecting group for carboxylic acids, forming stable intermediates that can be cleaved under alkaline or thermal conditions . This mechanism involves the inhibition or activation of enzymes responsible for the cleavage of protecting groups, leading to changes in gene expression and other cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time, particularly in terms of its stability and degradation. The compound is stable under acidic conditions but can be selectively removed under alkaline or thermal conditions . Long-term studies have shown that it remains effective as a protecting group for extended periods, but its stability can be compromised under specific conditions, leading to degradation and loss of function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it functions effectively as a protecting group without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular function and metabolism . Threshold effects have been observed, indicating that careful dosage control is necessary to avoid toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to the protection and subsequent cleavage of carboxylic acids. It interacts with enzymes such as esterases and hydrolases, which facilitate its removal under specific conditions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize the compound to specific cellular compartments where it can exert its protective effects . The distribution of the compound can affect its localization and accumulation, influencing its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily determined by its role as a protecting group. It is directed to specific compartments or organelles where it can protect carboxylic acids during synthetic processes . Targeting signals and post-translational modifications may also play a role in directing the compound to its site of action, affecting its activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yloxy)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxypyridine with ethylene oxide under basic conditions. The reaction typically proceeds as follows: [ \text{C}_5\text{H}_4\text{N}\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_5\text{H}_4\text{N}\text{OCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-yloxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Pyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives.
Esterification: Pyridine-2-yloxy ethyl esters.
Scientific Research Applications
2-(Pyridin-2-yloxy)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(Pyridin-2-yl)ethanol: Similar structure but lacks the ethoxy group.
2-(Pyridin-2-yl)methanol: Contains a methanol group instead of an ethoxy group.
2-(Pyridin-2-yl)acetic acid: Features a carboxylic acid group instead of an ethoxy group.
Uniqueness: 2-(Pyridin-2-yloxy)ethanol is unique due to its ethoxy group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-pyridin-2-yloxyethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-6-10-7-3-1-2-4-8-7/h1-4,9H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBOVIXFWKGJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480880 | |
Record name | 2-(2-hydroxyethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56446-64-1 | |
Record name | 2-(2-hydroxyethoxy)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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